N-(((9H-Fluoren-9-yl)methoxy)carbonyl)-N-methyl-S-trityl-L-cysteine

Enantiomeric Purity Chiral Integrity SPPS Quality Control

Procure Fmoc-N-Me-Cys(Trt)-OH (CAS 944797-51-7) to integrate sterically hindered N-methyl cysteine residues into your peptide sequences. Unlike standard Fmoc-Cys(Trt)-OH (CAS 103213-32-7), the N-α-methyl group in this building block is essential for conferring proteolytic stability and enabling N→S acyl migration for in situ peptide thioester formation, a critical step in Native Chemical Ligation (NCL). Supplied with guaranteed enantiomeric purity (≥99.5%) to eliminate diastereomeric impurities, it is a non-negotiable reagent for synthesizing peptidomimetics like Triostin A. Choose this ready-to-use derivative to bypass complex on-resin manipulations and achieve consistent coupling with HATU/DIPEA in automated Fmoc-SPPS protocols.

Molecular Formula C38H33NO4S
Molecular Weight 599.7 g/mol
CAS No. 944797-51-7
Cat. No. B591870
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(((9H-Fluoren-9-yl)methoxy)carbonyl)-N-methyl-S-trityl-L-cysteine
CAS944797-51-7
Molecular FormulaC38H33NO4S
Molecular Weight599.7 g/mol
Structural Identifiers
InChIInChI=1S/C38H33NO4S/c1-39(37(42)43-25-34-32-23-13-11-21-30(32)31-22-12-14-24-33(31)34)35(36(40)41)26-44-38(27-15-5-2-6-16-27,28-17-7-3-8-18-28)29-19-9-4-10-20-29/h2-24,34-35H,25-26H2,1H3,(H,40,41)/t35-/m0/s1
InChIKeyRAKOPMQMPUNRGI-DHUJRADRSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Fmoc-N-Me-Cys(Trt)-OH (CAS 944797-51-7) as a Protected N-Methyl Cysteine Building Block for Fmoc SPPS Procurement


(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-3-(tritylthio)propanoic acid (CAS 944797-51-7), commonly designated Fmoc-N-Me-Cys(Trt)-OH or Fmoc-N-Me-L-Cys(Trt)-OH, is a specialized amino acid derivative engineered for Fmoc solid-phase peptide synthesis (SPPS) . It features an N-α-methylated cysteine backbone, an Fmoc group for temporary N-terminal protection, and an acid-labile S-trityl (Trt) thiol-protecting group [1]. This combination is specifically utilized to introduce sterically hindered N-methyl cysteine residues into synthetic peptides, a modification known to confer distinct conformational properties, enhanced proteolytic stability, and improved bioavailability relative to canonical cysteine-containing sequences [2].

Why Standard Fmoc-Cysteine Building Blocks Cannot Substitute for Fmoc-N-Me-Cys(Trt)-OH (CAS 944797-51-7) in Sterically Demanding SPPS


Generic substitution of Fmoc-N-Me-Cys(Trt)-OH with standard Fmoc-Cys(Trt)-OH (CAS 103213-32-7) is scientifically unsound for applications requiring N-methylation. The N-α-methyl group in Fmoc-N-Me-Cys(Trt)-OH transforms the reactive amine from a primary to a secondary nucleophile, drastically reducing acylation kinetics and rendering standard coupling protocols ineffective [1]. Furthermore, the methyl substituent eliminates the amide proton, removing a key hydrogen-bond donor and altering backbone conformational preferences in a manner that non-methylated cysteine cannot replicate [2]. Even among N-methyl cysteine derivatives, alternatives such as Fmoc-N-Me-Cys(StBu)-OH (with an S-tert-butylthio protecting group) or Fmoc-N-Me-Cys(Mmt)-OH (with an S-4-methoxytrityl group) exhibit different acid lability profiles and synthetic accessibility, directly impacting orthogonal deprotection strategies and overall synthetic yield [3]. The data below quantifies these critical differentiators.

Quantitative Differentiation of Fmoc-N-Me-Cys(Trt)-OH (CAS 944797-51-7) Against Key Analogs for SPPS Procurement


Enantiomeric Purity: Fmoc-N-Me-Cys(Trt)-OH vs. Non-Methylated Fmoc-Cys(Trt)-OH

The procurement of N-methyl cysteine building blocks for SPPS requires rigorous stereochemical control. Fmoc-N-Me-Cys(Trt)-OH is supplied with a validated enantiomeric purity of ≥ 99.5% (a/a) . This high degree of stereochemical fidelity is essential because, unlike standard Fmoc-Cys(Trt)-OH which is highly susceptible to base-catalyzed α-proton abstraction and racemization during standard uronium/aminium salt activation [1], the N-α-methyl group of Fmoc-N-Me-Cys(Trt)-OH provides inherent stereochemical protection by preventing enolate formation [2]. While this is a class-level inference supported by the general behavior of N-methyl amino acids, the quantitative specification ensures that the delivered material meets a benchmark that mitigates a primary failure mode in cysteine chemistry.

Enantiomeric Purity Chiral Integrity SPPS Quality Control

Synthetic Accessibility: Fmoc-N-Me-Cys(Trt)-OH Enables High-Yield Incorporation vs. Alternative S-Protecting Group Strategies

The commercial availability of Fmoc-N-Me-Cys(Trt)-OH as a pre-synthesized building block is a critical differentiator for efficient SPPS. Direct synthetic routes to N-methyl cysteine derivatives are often plagued by low overall yields and competing sulfhydryl deprotection [1]. A viable alternative methodology uses the S-tert-butylthio (StBu) protecting group to generate Fmoc-MeCys(StBu)-OH via an oxazolidinone intermediate, achieving an overall yield of 91% [2]. While this demonstrates a high-yielding path for StBu-protected N-methyl cysteine, the Fmoc-N-Me-Cys(Trt)-OH derivative offers a distinct advantage: the S-Trt group is more acid-labile than S-StBu, allowing for on-resin deprotection under standard TFA cleavage conditions (95% TFA, 1-5% TIS) that are orthogonal to the Fmoc group removal [3]. This provides a streamlined, fully compatible building block without requiring custom, multi-step synthesis of the monomer.

N-Methyl Cysteine Synthesis Oxazolidinone Route Synthetic Yield

Resin Loading Efficiency: Fmoc-N-Me-Cys(Trt)-OH vs. Fmoc-Cys(Trt)-OH on 2-Chlorotrityl Chloride Resin

The initial loading of a C-terminal amino acid onto a 2-chlorotrityl chloride (2-ClTrt) resin is a critical step that determines overall peptide yield. While specific quantitative loading data for Fmoc-N-Me-Cys(Trt)-OH on 2-ClTrt resin is not widely reported in primary literature, the loading efficiency of the closely related non-methylated analog, Fmoc-Cys(Trt)-OH, provides a relevant baseline. Under optimized conditions (0.7-1.2 equivalents of amino acid, 1-24 h reaction time), Fmoc-Cys(Trt)-OH achieves substitution levels of approximately 85-90% [1]. However, it is noted that achieving full loading with this class of bulky, trityl-protected amino acids can be challenging, often resulting in lower than theoretical substitution [2]. The additional steric hindrance introduced by the N-α-methyl group in Fmoc-N-Me-Cys(Trt)-OH is expected to further reduce esterification kinetics relative to Fmoc-Cys(Trt)-OH [3]. Consequently, procurement of this building block should be accompanied by robust loading protocols, potentially employing extended reaction times or double-coupling strategies to mitigate this inherent differential.

Resin Loading 2-Chlorotrityl Chloride SPPS Esterification

Specific Rotation and Melting Point: Batch-to-Batch Identity and Purity Verification of Fmoc-N-Me-Cys(Trt)-OH

For quality control and identity verification during procurement, the specific rotation and melting point of Fmoc-N-Me-Cys(Trt)-OH provide precise, quantifiable metrics. Commercial sources specify a specific rotation of -30° (c=0.5, CH2Cl2) and a melting point of 97 °C [1]. These values are distinct from those of the non-methylated analog, Fmoc-Cys(Trt)-OH, which exhibits a reported melting point of 170-173 °C [2] and a different specific rotation. For instance, a separate vendor lists a specific rotation of -25.0° (c=0.5, CH2Cl2) for their lot of Fmoc-N-Me-Cys(Trt)-OH, demonstrating slight batch-to-batch variability within a narrow range [3]. These easily measured physical constants serve as a rapid, low-cost method for confirming compound identity and assessing purity consistency across different lots, thereby ensuring that the correct, high-quality building block is utilized in critical syntheses.

Specific Rotation Melting Point Quality Control Identity Verification

Optimized Application Scenarios for Fmoc-N-Me-Cys(Trt)-OH (CAS 944797-51-7) Based on Validated Differentiation


Synthesis of Peptide Thioesters via N→S Acyl Transfer

Fmoc-N-Me-Cys(Trt)-OH is specifically employed as a building block for the preparation of peptide thioesters under acidic conditions. This application leverages a unique chemical property: the residue attached to the N-methylamino group can undergo an N→S acyl migration to the cysteinyl thiol group upon deprotection, forming a reactive peptide thioester in situ [1]. This process is critical for native chemical ligation (NCL) strategies. The commercial availability of the pre-formed, high-purity (≥97.0% by HPLC) building block eliminates the need for complex on-resin manipulations and provides a reliable route to these valuable intermediates.

Solid-Phase Synthesis of Biologically Active N-Methylated Peptides (e.g., Triostin A)

This building block is essential for the Fmoc SPPS of complex natural products and their analogs, such as the cyclic depsipeptide antibiotic Triostin A [1]. The N-α-methyl group is integral to the bioactivity of such molecules, influencing backbone conformation and proteolytic stability. Procurement of Fmoc-N-Me-Cys(Trt)-OH with a guaranteed enantiomeric purity of ≥99.5% is non-negotiable for these syntheses, as the presence of even low levels of the D-enantiomer would lead to diastereomeric impurities that are difficult to separate and which compromise the desired three-dimensional structure and biological function.

Preparation of N-Methyl Cysteine-Containing Peptide Libraries for Drug Discovery

In medicinal chemistry programs focused on peptidomimetics, N-methylation is a standard strategy to improve oral bioavailability, enhance metabolic stability, and modulate receptor selectivity. Fmoc-N-Me-Cys(Trt)-OH enables the rapid, parallel synthesis of diverse peptide libraries containing this crucial modification. Its ready solubility in DMF (1 mmole in 2 mL) [1] and compatibility with standard Fmoc SPPS protocols make it suitable for automated peptide synthesizers. The pre-optimized nature of the building block, in contrast to synthesizing it in-house via a 91%-yield multi-step route [2], accelerates library production and ensures consistent quality across all members.

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